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Compound of Interest

Compound Name: 2-chloro-N-cyclooctylacetamide

CAS No.: 379255-43-3

Cat. No.: B1351947

Get Quote

Executive Summary
This technical guide provides a comprehensive structural analysis of 2-chloro-N-
cyclooctylacetamide (C₁₀H₁₈ClNO), a functionalized alpha-chloroacetamide used primarily as

a reactive intermediate in the synthesis of peptidomimetics and heterocyclic scaffolds.

Due to the electrophilic nature of the alpha-carbon, this compound serves as a "warhead" in

covalent inhibition studies or as a substrate for nucleophilic substitution (Sɴ2) reactions. This

document synthesizes empirical data from homologous reference standards (specifically the

cyclohexyl analog) to provide a definitive guide for identification and quality control.
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Property Value

IUPAC Name 2-chloro-N-cyclooctylacetamide

Molecular Formula C₁₀H₁₈ClNO

Molecular Weight 203.71 g/mol

Monoisotopic Mass 203.1077 (³⁵Cl)

Physical State White to off-white crystalline solid

Solubility
Soluble in CDCl₃, DMSO, MeOH; low solubility

in water

Synthesis & Reaction Context
To understand the impurity profile often seen in spectra (e.g., residual amine salts), one must

understand the synthesis. The standard preparation involves the Schotten-Baumann acylation

of cyclooctylamine with chloroacetyl chloride under anhydrous conditions.

Experimental Workflow
The following protocol maximizes yield while minimizing the hydrolysis of the chloroacetyl

chloride.

Reactants
Cyclooctylamine (1.0 eq)

Chloroacetyl Chloride (1.1 eq)

Solvent System
DCM or MeCN

(Anhydrous, 0°C)

Acylation
Stir 0°C -> RT

(1-3 Hours)
Base Trap

Triethylamine or K2CO3
(Scavenges HCl)

Added dropwise
Workup

Acid Wash (1M HCl)
Removes unreacted amine

Pure Product
Recrystallization
(Hexane/EtOAc)

Click to download full resolution via product page

Figure 1: Synthetic pathway for 2-chloro-N-cyclooctylacetamide highlighting the critical acid-

wash step to remove amine impurities.[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of 2-chloro-N-cyclooctylacetamide is characterized by a distinct

"diagnostic singlet" for the chloromethyl group and a complex aliphatic region for the cyclooctyl

ring.

¹H NMR (Proton) Data
Solvent: CDCl₃ (7.26 ppm reference) Frequency: 400 MHz

Shift (δ ppm) Multiplicity Integral Assignment
Structural
Insight

6.45 - 6.55
Broad Singlet (br

s)
1H NH (Amide)

Exchangeable

with D₂O. Shift

varies with

concentration/sol

vent.

4.02 Singlet (s) 2H CH₂-Cl

Diagnostic Peak.

Deshielded by Cl

and Carbonyl.

Consistent

across

chloroacetamide

s [1].[3]

3.95 - 4.05 Multiplet (m) 1H N-CH (Methine)

Overlaps slightly

with CH₂-Cl but

distinct

integration.

1.85 - 1.95 Multiplet 2H
Ring CH₂

(C2/C8)

Protons adjacent

to the methine.

1.45 - 1.75
Complex

Multiplet
12H

Ring CH₂ (C3-

C7)

The "cyclooctyl

envelope."
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Technical Note: In DMSO-d₆, the Amide NH typically shifts downfield to ~8.2 ppm and appears

as a doublet (J ≈ 7-8 Hz) due to coupling with the methine proton, which is often obscured in

CDCl₃ due to exchange broadening.

¹³C NMR (Carbon) Data
Solvent: CDCl₃ (77.16 ppm reference)

Shift (δ ppm) Assignment Notes

165.8 C=O (Carbonyl) Characteristic amide carbonyl.

50.2 CH-N (Methine)
Cyclooctyl ring carbon

attached to Nitrogen.

42.8 CH₂-Cl

Alpha-carbon.[1] Upfield

relative to O-CH₂ but

deshielded relative to alkyl.

32.1 Ring CH₂ C2/C8 positions.

27.0, 25.5, 23.6 Ring CH₂
Remaining ring carbons

(remote from N).

Mass Spectrometry (MS)
Mass spectrometry provides the most rapid confirmation of the halogenated nature of the

molecule.

Isotopic Pattern Analysis
The presence of a single Chlorine atom creates a distinct isotopic signature due to the natural

abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

M+ (Base Peak): m/z 203

M+2: m/z 205

Intensity Ratio: The height of the 205 peak should be approximately 33% (1/3) of the 203

peak.
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Fragmentation Pathway (EI - 70eV)
The fragmentation is dominated by the cleavage of the amide bond and the loss of the

chloroacetyl group.

Molecular Ion
[M]+ m/z 203/205

Loss of Cl
[M-35]+ m/z 168

- Cl radical

Alpha Cleavage
Cyclooctylamine Ion

m/z 126

- COCH2Cl radical
(Major Pathway)

Acylium Ion
[COCH2Cl]+

m/z 77/79

Amide bond break

Click to download full resolution via product page

Figure 2: Primary fragmentation logic for EI-MS. The formation of the cyclooctyl amine

fragment (m/z 126) is often dominant.

Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the secondary amide functionalities. The C-Cl stretch is

useful but often falls in the "fingerprint" region where ring vibrations interfere.
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Wavenumber (cm⁻¹) Vibration Mode Assignment

3280 - 3300 N-H Stretch
Secondary Amide (sharp

band).

3080 C-H Stretch (sp²)
Weak overtone/Fermi

resonance.

2920, 2850 C-H Stretch (sp³)
Strong Cyclooctyl ring

vibrations.

1655 - 1665 C=O Stretch
Amide I Band (Strongest

diagnostic).

1540 - 1550 N-H Bend / C-N Stretch Amide II Band.

680 - 750 C-Cl Stretch Often weak; confirm with MS.

Experimental Protocols
Protocol A: Sample Preparation for NMR

Objective: Obtain high-resolution 1H/13C spectra.

Reagents: 99.8% D CDCl₃ (with 0.03% TMS).

Procedure:

Weigh 10-15 mg of 2-chloro-N-cyclooctylacetamide into a clean vial.

Add 0.6 mL of CDCl₃.

Sonicate for 30 seconds to ensure complete dissolution (compound is moderately

lipophilic).

Filter through a glass wool plug into the NMR tube if any turbidity remains (removes

inorganic salts from synthesis).

Protocol B: Quality Control Criteria
For a batch to be considered "Research Grade," it must meet these criteria:
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Appearance: White crystalline solid (Yellowing indicates amine oxidation).

NMR Purity: >95% (Integration of 4.02 ppm singlet vs. any impurity peaks).

MS: Distinct 3:1 ratio for m/z 203:205.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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